molecular formula C28H31ClN6O7 B600975 Losartan N1-Glucuronide CAS No. 138584-34-6

Losartan N1-Glucuronide

Cat. No. B600975
M. Wt: 599.03
InChI Key:
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Description

Losartan N1-Glucuronide is a metabolite of Losartan . Losartan is used alone or in combination with other medications to treat high blood pressure in adults and children at least 6 years old . It belongs to a class of medications called angiotensin II receptor antagonists .


Synthesis Analysis

The synthesis of Losartan involves several key steps. The key intermediates are 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . BCFI is synthesized from valeronitrile and acetyl chloride . OTBN is obtained by the coupling of o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran in the presence of manganese chloride and chlorotrimethylsilane .


Molecular Structure Analysis

The molecular formula of Losartan N1-Glucuronide is C28H31ClN6O7 . The molecule contains a total of 77 bonds, including 46 non-H bonds, 23 multiple bonds, 10 rotatable bonds, 1 double bond, and 22 aromatic bonds .


Chemical Reactions Analysis

Losartan and its metabolites can be detected using a liquid chromatography–tandem mass spectrometry method . This method can simultaneously detect six drugs, including Losartan .


Physical And Chemical Properties Analysis

The molecular weight of Losartan N1-Glucuronide is 599.04 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Scientific Research Applications

  • Glucuronidation of Losartan : Losartan, along with other AT1 receptor antagonists like candesartan and zolarsartan, undergo glucuronidation in the liver. This process involves conjugating glucuronic acid to the Losartan molecule, impacting its metabolism and excretion. The enzyme UDP-glucuronosyltransferase UGT1A3 shows high selectivity towards N2 in the tetrazole ring of Losartan during this process (Alonen, Finel, & Kostiainen, 2008).

  • Enzyme-Assisted Synthesis of Losartan Glucuronides : The glucuronides of Losartan, including N-glucuronides and O-glucuronides, were synthesized using liver microsomes and recombinant human UDP-glucuronosyltransferases. These studies are essential for creating standards for pharmaceutical research (Alonen et al., 2008).

  • Absorption and Metabolism in Rats : Studies on rats showed that Losartan is absorbed and metabolized in the intestine to form a glucuronide at the N2-position of its tetrazole group. This process is crucial for understanding the drug's bioavailability and pharmacokinetics in living organisms (Krieter, Colletti, Miller, & Stearns, 1995).

  • Role in Angiotensin II Receptor Antagonism : Losartan is an AT1 receptor antagonist, inhibiting the effect of angiotensin II, a molecule involved in blood pressure regulation and kidney function. Understanding the pharmacodynamics and metabolism of Losartan, including its glucuronidation, is crucial for its therapeutic application in conditions like hypertension and heart failure (Averill, Tsuchihashi, Khosla, & Ferrario, 1994).

  • Impact on Renal Development : Research on the effects of Losartan on embryonic rat kidney development provides insights into its impact on renal growth and nephron maturation. Such studies are vital for understanding the safety and efficacy of Losartan in different stages of life (Akil et al., 2005).

  • PET Imaging of AT1 Receptors : Novel losartan derivatives were developed for PET imaging of AT1 receptors. This is significant for diagnosing and understanding cardiovascular, inflammatory, and cancer diseases, showcasing the broader applications of Losartan in medical imaging and diagnosis (Pijeira et al., 2020).

Safety And Hazards

Losartan should not be used if you are pregnant, and you should tell your doctor right away if you become pregnant . It can cause injury or death to the unborn baby during your second or third trimester . If you have diabetes, do not use losartan together with any medication that contains aliskiren (a blood pressure medicine) . In rare cases, this medicine can cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure .

Future Directions

Losartan is currently indicated for the treatment of hypertension, reduction of stroke risk in patients with hypertension and left ventricular hypertrophy, and treatment of kidney disease in people who have type 2 diabetes and high blood pressure . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring new therapeutic applications.

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOPSQNVVWGEQG-RTCYWULBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857943
Record name 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losartan N1-Glucuronide

CAS RN

138584-34-6
Record name beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4
Citations
A Alonen, M Finel, R Kostiainen - Biochemical pharmacology, 2008 - Elsevier
Losartan, candesartan, and zolarsartan are AT 1 receptor antagonists that inhibit the effect of angiotensin II. We have examined their glucuronidation by liver microsomes from several …
Number of citations: 62 www.sciencedirect.com
A Alonen, J Jansson, S Kallonen, A Kiriazis, O Aitio… - Bioorganic …, 2008 - Elsevier
… of the one-dimensional 1 H NMR spectra of losartan glucuronides with previously published spectra [8] led to the identification of losartan-O-glucuronide (LG1), losartan-N1-glucuronide …
Number of citations: 39 www.sciencedirect.com
S Sahoo, HS Haraldsdóttir, RMT Fleming… - The FEBS …, 2015 - Wiley Online Library
Metabolism contributes significantly to the pharmacokinetics and pharmacodynamics of a drug. In addition, diet and genetics have a profound effect on cellular metabolism with respect …
Number of citations: 39 febs.onlinelibrary.wiley.com
A Alonen - 2009 - Helsingin yliopisto
Number of citations: 5

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